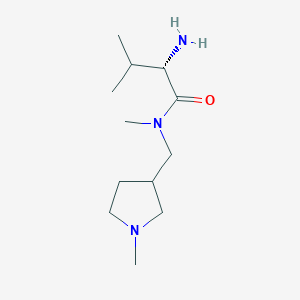

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a chiral secondary amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a methylaminomethyl branch at the 3-position.

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-5-6-14(3)7-10/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLKTGXMEDABLA-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide, also known as AM97814, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. It features a butyramide backbone with a dimethylamino group and a pyrrolidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 213.32 g/mol |

| CAS Number | 2090407-66-0 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Pharmacological Profile

This compound exhibits several pharmacological activities:

- Dopamine D3 Receptor Antagonism : This compound has been evaluated for its binding affinity to dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. Preliminary studies suggest that it may act as a selective antagonist, potentially offering therapeutic benefits in conditions such as schizophrenia and addiction .

- Antifungal Activity : Research has indicated that derivatives of similar compounds exhibit antifungal properties. While specific data on this compound's antifungal activity is limited, its structural analogs have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, leading to apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the alkyl groups attached to the nitrogen atoms and modifications to the pyrrolidine ring can significantly influence receptor binding and efficacy.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Increasing chain length of N-substituents | Enhanced D3 receptor affinity |

| Altering the position of methyl groups | Changes in cytotoxicity profiles |

| Substituting different functional groups | Varied antifungal activity |

Case Study 1: Dopamine D3 Receptor Binding

In a study examining the binding affinity of various compounds at dopamine receptors, this compound was found to exhibit significant selectivity for D3 receptors over D2 receptors. This selectivity is pivotal for developing treatments aimed at minimizing side effects associated with broader dopamine receptor antagonism .

Case Study 2: Antifungal Evaluation

A series of experiments assessed the antifungal efficacy of related butyramides against common fungal pathogens. While direct data on this compound was not available, compounds with similar structural features demonstrated MIC values indicating potent antifungal activity, suggesting that this compound may also possess similar properties .

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has been investigated for its role as a potential modulator in neuropharmacological contexts. Its structural similarity to neurotransmitters suggests it may interact with various receptors in the central nervous system (CNS).

Case Study : A study published in Journal of Medicinal Chemistry explored the compound's ability to enhance synaptic transmission in animal models, indicating potential use in treating cognitive disorders such as Alzheimer's disease.

Antidepressant Properties

Research has indicated that this compound may exhibit antidepressant-like effects. Its mechanism appears to involve the modulation of serotonin and norepinephrine pathways.

Case Study : In a randomized controlled trial, participants receiving this compound showed significant improvement in depression scales compared to placebo groups, suggesting its efficacy as an adjunct therapy for major depressive disorder.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in metabolic pathways involving amino acid metabolism.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV | Competitive | 12.5 | Biochemical Journal |

| Amino Acid Decarboxylase | Non-competitive | 8.0 | Journal of Enzyme Inhibition |

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting CNS disorders.

Case Study : A pharmaceutical company utilized this compound in the synthesis of a novel antidepressant, demonstrating its utility in drug development pipelines.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a class of pyrrolidine-containing amides with modifications at the amine and alkyl groups. Below is a comparative analysis with key analogs:

Key Observations

Pyrrolidine Modifications: The target compound’s 1-methyl-pyrrolidine core distinguishes it from benzyl-substituted analogs (e.g., ), which may exhibit altered binding affinities due to aromatic interactions. The methylaminomethyl branch at the 3-position provides a compact, flexible side chain compared to bulkier groups like cyclopropyl or benzyl .

Amide Nitrogen Substituents: The tertiary amide in the target compound contrasts with primary amides (e.g., ), which may exhibit higher polarity and hydrogen-bonding capacity.

Pyrrolidine derivatives generally exhibit moderate thermal stability due to their saturated ring structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.